molecular formula C5H11NO B2389509 (2-Methyloxetan-2-yl)methanamine CAS No. 1638764-41-6

(2-Methyloxetan-2-yl)methanamine

Cat. No.: B2389509
CAS No.: 1638764-41-6
M. Wt: 101.149
InChI Key: MXDPNQXVFYMEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyloxetan-2-yl)methanamine (CAS 1638764-41-6) is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . This compound features an oxetane ring, a motif of high interest in medicinal chemistry for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. While specific biological data for this exact molecule is limited, its core structure has been identified as a key component in novel research probes. For instance, a derivative of this amine scaffold was discovered as a hit compound (MLS6357) in a high-throughput screen for D3 dopamine receptor (D3R)-selective antagonists . This research highlights the potential of this chemical class in developing highly selective receptor modulators. The lead compound identified demonstrated unusual positive allosteric modulator (PAM)-antagonist activity at the D3R, a profile that may confer unique therapeutic advantages for treating neuropsychiatric disorders such as substance use disorder . The product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyloxetan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(4-6)2-3-7-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDPNQXVFYMEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2 Methyloxetan 2 Yl Methanamine and Oxetane Amine Derivatives

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring strain of oxetanes makes them susceptible to ring-opening reactions under various conditions, including the presence of nucleophiles, acids, and electrophiles. researchgate.netmagtech.com.cn These reactions are fundamental to the synthetic utility of oxetanes, allowing for the creation of more complex, functionalized molecules. acs.org

Nucleophilic attack is a common and well-explored mechanism for the ring-opening of oxetanes. researchgate.netmagtech.com.cn Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, leading to the cleavage of a carbon-oxygen bond. magtech.com.cnyoutube.com The reaction is often facilitated by the polarization of the C-O bonds due to the electronegativity of the oxygen atom.

For (2-Methyloxetan-2-yl)methanamine, the primary amine group can act as an internal nucleophile, though external nucleophiles are more commonly employed in synthetic applications. The general mechanism involves the nucleophile attacking a carbon atom adjacent to the oxygen, in a manner analogous to an SN2 reaction.

The regioselectivity of nucleophilic attack on unsymmetrical oxetanes is a critical aspect of their reactivity. magtech.com.cn In the case of this compound, the oxetane ring is substituted at the C2 position with a methyl group and a methanamine group.

Steric Effects: Under neutral or basic conditions with strong nucleophiles, the attack predominantly occurs at the less sterically hindered carbon atom. magtech.com.cn For a 2-substituted oxetane, this would be the C4 position. This is a classic example of steric hindrance directing the reaction pathway.

Electronic Effects: In the presence of acids, which activate the oxetane by protonating the oxygen atom, the regioselectivity can be altered. The resulting oxonium ion has a more positive character on the more substituted carbon atom, making it more susceptible to attack by weaker nucleophiles. magtech.com.cn Therefore, under acidic conditions, nucleophilic attack may favor the more substituted C2 position.

The stereochemistry of the ring-opening is typically characterized by an inversion of configuration at the carbon atom that is attacked by the nucleophile, consistent with an SN2 mechanism.

Substituents on the oxetane ring significantly influence the rate and regioselectivity of ring-opening reactions. acs.org

Electron-donating groups at the C2 position, such as the methyl group in this compound, can stabilize a developing positive charge on the adjacent carbon during an acid-catalyzed ring-opening. This effect promotes cleavage of the C2-O bond.

The aminomethyl group at C2 introduces additional complexity. The amine can be protonated under acidic conditions, which would create a positive charge and potentially influence the electronic effects on the ring. The stability of 3,3-disubstituted oxetanes is generally higher due to steric hindrance blocking the path of external nucleophiles to the C-O σ* antibonding orbital. nih.gov

Condition Attacking Nucleophile Major Site of Attack on this compound Controlling Factor
Neutral/BasicStrong Nucleophile (e.g., organolithium)C4 (less substituted carbon)Steric Hindrance
AcidicWeak Nucleophile (e.g., alcohol)C2 (more substituted carbon)Electronic Effects

Acid catalysis is a powerful method for activating the oxetane ring towards nucleophilic attack. researchgate.netnih.gov Both Brønsted and Lewis acids can be employed. acs.orgillinois.edu The acid protonates the oxygen atom of the oxetane, forming a highly reactive oxonium ion. magtech.com.cn This increased reactivity allows for ring-opening by even weak nucleophiles. magtech.com.cn

For oxetane amine derivatives, the amine functionality can also be protonated. The reaction conditions must be carefully controlled to achieve the desired outcome. The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes being generally more stable. nih.gov In some cases, intramolecular ring-opening can occur if the oxetane contains a suitable internal nucleophile, such as an alcohol or amine. nih.govnih.gov

While less common than nucleophilic and acid-catalyzed pathways, electrophilic and radical ring-opening reactions of oxetanes are also known. magtech.com.cn

Electrophilic Ring Opening: These reactions often lead to ring-enlargement. magtech.com.cn

Radical Ring Opening: The generation of carbon-centered radicals from oxetanes has been achieved using methods like cobalt catalysis. researchgate.netchemrxiv.org These radical species can then participate in various coupling reactions. researchgate.net The regioselectivity of these radical processes can complement that of ionic ring-opening reactions, often favoring functionalization at the less substituted carbon atom. researchgate.net

Oxetanes can undergo ring expansion reactions to form larger heterocyclic systems, such as tetrahydrofurans. nih.gov These reactions can be promoted by various reagents and conditions. For example, reacting epoxides with sulfur ylides can lead to the formation of oxetanes through ring expansion. illinois.edu Similarly, vinyl oxetanes can undergo ring expansion to form six-membered rings in the presence of certain reagents. acs.org Steric factors can play a significant role in determining whether a reaction proceeds via nucleophilic ring-opening or ring expansion. acs.org

Nucleophilic Ring Opening Mechanisms

Reactivity of the Primary Amine Functionality

The primary amine group attached to the stereocenter of the oxetane ring is a versatile functional handle, enabling a wide array of chemical transformations. Its nucleophilicity allows it to participate in reactions typical of primary alkylamines, leading to the synthesis of diverse derivatives.

The methanamine moiety readily undergoes standard functional group interconversions, providing access to a variety of important chemical structures such as amides, carbamates, and ureas.

As a primary amine, this compound is readily N-alkylated. A common and highly effective method is reductive amination. nih.govlibretexts.org This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the corresponding secondary or tertiary amine. youtube.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they selectively reduce the protonated imine intermediate over the carbonyl starting material. libretexts.org This method avoids the direct use of alkyl halides, which can lead to over-alkylation. A catalyst-free approach using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) has also been shown to be effective for the reductive alkylation of a wide range of amines. organic-chemistry.org

Acylation of the primary amine to form amides is another fundamental transformation. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct.

Table 1: General Alkylation and Acylation Reactions of this compound

Reaction Type Reagents Product Type General Conditions
Reductive Amination Aldehyde or Ketone (R¹C(O)R²), Reducing Agent (e.g., NaBH₃CN) Secondary or Tertiary Amine One-pot, typically in an alcoholic solvent
Acylation Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Et₃N) N-Acyl Amide Aprotic solvent (e.g., DCM, THF)

Functional Group Transformations of the Methanamine Group

Formation of Carbamates and Ureas

The primary amine of this compound serves as a key nucleophile for the synthesis of carbamates and ureas, functional groups prevalent in medicinal chemistry.

Carbamate synthesis can be achieved through several routes. Reaction with an alkyl chloroformate in the presence of a base is a classic method. nih.gov Alternatively, safer and more modern methods utilize the reaction of the amine with dialkyl carbonates, a process that can be catalyzed by Lewis acids. researchgate.netgoogle.com A particularly green approach involves a three-component coupling of the amine, carbon dioxide (CO₂), and an alkyl halide, often facilitated by a base like cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govorganic-chemistry.org This method avoids toxic reagents like phosgene (B1210022) and proceeds under mild conditions. organic-chemistry.org

Urea (B33335) synthesis typically involves reacting the amine with an isocyanate. For unsymmetrical ureas, this is a highly efficient method. nih.gov Safer alternatives to handling toxic isocyanates or phosgene have been developed. nih.gov One common laboratory-scale method uses phosgene equivalents like N,N'-carbonyldiimidazole (CDI), which reacts sequentially with two different amines to produce unsymmetrical ureas. nih.gov Catalytic oxidative carbonylation using carbon monoxide, an oxidant, and a transition metal catalyst also provides a route to ureas. nih.gov

Table 2: Synthetic Routes to Carbamates and Ureas from this compound

Product Reagent(s) Byproduct(s) Key Features
Carbamate Alkyl Chloroformate, Base HCl Traditional method
Carbamate Dialkyl Carbonate, Catalyst Alcohol Halogen-free process researchgate.net
Carbamate CO₂, Alkyl Halide, Base Halide Salt Green, uses CO₂ as C1 source nih.govorganic-chemistry.org
Urea Isocyanate (R-NCO) None High-yielding for unsymmetrical ureas
Urea N,N'-Carbonyldiimidazole (CDI), then second amine (R-NH₂) Imidazole Safer alternative to phosgene nih.gov

Multicomponent Reactions Involving Oxetanylmethanamine

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools in synthetic chemistry. nih.govnih.gov The primary amine of this compound makes it an ideal component for several classic MCRs.

Ugi Reaction: In the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. This compound can serve as the amine component, allowing for the rapid incorporation of the oxetane motif into peptide-like scaffolds.

Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester, and a urea or thiourea. mdpi.com While the primary amine of oxetanylmethanamine is not a direct participant, it can be readily converted to a urea derivative first, which can then be used in a Biginelli reaction to synthesize dihydropyrimidinones bearing the oxetane moiety. nih.govmdpi.com

Mannich Reaction: The classic Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine to form a "Mannich base." researchgate.net this compound can act as the amine component in this transformation.

The participation of this compound in these reactions allows for the efficient generation of molecular complexity and the introduction of the desirable physicochemical properties of the oxetane ring into diverse molecular architectures. nih.gov

While this compound has its amine on a side chain, its structural cousins, the 3-aminooxetanes, have been shown to exhibit versatile 1,3-amphoteric reactivity. This means they can act as both a nucleophile (via the amine) and an electrophile (via the strained oxetane ring). This dual reactivity has been systematically demonstrated in a range of intermolecular [3+2] annulations with polarized π-systems, providing convergent access to valuable five-membered heterocyclic rings. The 1,3-disposition of the nucleophilic amino group and the electrophilic oxetane carbon is crucial, as it inhibits self-destructive intramolecular ring-opening. This established reactivity of 3-aminooxetanes enriches the known chemical space of oxetanes and highlights the synthetic potential embedded in amino-oxetane scaffolds.

Stability Profile of the this compound Scaffold under Various Conditions

The utility of the oxetane motif in fields like medicinal chemistry is critically dependent on its stability under various physiological and synthetic conditions. The stability of the oxetane ring is highly influenced by its substitution pattern. nih.govacs.org

The common belief that oxetanes are categorically unstable to acidic conditions is a misconception. nih.gov However, the stability is context-dependent. 3,3-disubstituted oxetanes are generally the most stable due to steric hindrance, which blocks the trajectory of external nucleophiles. acs.org Conversely, oxetanes with electron-donating groups at the C2 position are more likely to be unstable. acs.org For this compound, the 2-methyl group is an electron-donating group. Protonation of the oxetane oxygen under acidic conditions would be followed by ring-opening to form a stabilized tertiary carbocation at the C2 position, suggesting a potential instability under strongly acidic conditions. Furthermore, the presence of an internal nucleophile, such as the primary amine in this molecule, can facilitate ring-opening under acidic conditions. nih.govacs.org

Despite this potential acid sensitivity, related 2-substituted oxetanes have shown reasonable stability. For instance, 2-(arylsulfonyl)oxetanes have been reported to have good half-lives across a pH range of 1 to 10. rsc.org Oxetane ethers have also demonstrated excellent chemical stability under basic, nucleophilic, and reducing conditions, proving more robust than analogous esters. rsc.org In studies comparing cyclic ethers, 3-substituted oxetanes were found to be more stable to human liver microsomes than their 2-substituted counterparts, a factor relevant to metabolic stability. acs.org

Table 3: Predicted Stability of the this compound Scaffold

Condition Predicted Stability Rationale
Strong Acid (e.g., 1M HCl) Potentially Unstable Formation of a stabilized tertiary carbocation at C2 upon ring-opening. acs.org Internal amine may assist cleavage. nih.gov
Mild Acid (e.g., pH 4-6) Likely Stable Related 2-substituted oxetanes show stability in this pH range. rsc.org
Neutral (pH 7) Stable Generally stable under neutral conditions.
Basic (e.g., 1M NaOH) Stable Oxetane ethers are reported to be stable under basic conditions. rsc.org
Standard Reducing Agents Stable Oxetane ethers are stable to common reducing agents. rsc.org
Thermal Stress Potentially Unstable Ring strain can lead to decomposition at high temperatures. nih.gov

Advanced Characterization and Computational Studies of 2 Methyloxetan 2 Yl Methanamine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide definitive evidence of the connectivity, chemical environment of atoms, and elemental composition.

NMR spectroscopy provides detailed information about the local chemical environments of hydrogen, carbon, and nitrogen atoms within a molecule. While specific experimental spectra for (2-Methyloxetan-2-yl)methanamine are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure and established NMR principles. libretexts.orgdocbrown.infodocbrown.info

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, aminomethyl, and oxetane (B1205548) ring protons. The protons on carbons adjacent to the electronegative oxygen and nitrogen atoms are expected to appear at a lower field (higher ppm value). libretexts.org

¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to the five carbon atoms in different chemical environments. The carbon atom bonded to both the oxygen and the aminomethyl group (C2) is expected to be the most downfield, followed by the carbons of the oxetane ring and the aminomethyl group. docbrown.info

¹⁵N NMR: While less common, ¹⁵N NMR would provide information about the electronic environment of the nitrogen atom in the primary amine group.

The following table summarizes the predicted NMR data for this compound.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃ (Methyl)1.2 - 1.5Singlet20 - 30
-CH₂-NH₂ (Aminomethyl)2.5 - 3.0Singlet45 - 55
-O-CH₂- (Oxetane)4.2 - 4.7Triplet70 - 80
-C-CH₂- (Oxetane)2.0 - 2.5Triplet30 - 40
>C< (Quaternary)N/AN/A80 - 90

Note: These are estimated values based on typical chemical shift ranges for similar functional groups.

HRMS is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₅H₁₁NO), the exact mass of the neutral molecule is 101.08406 Da. docbrown.info In HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The measured m/z value of this ion is then compared to the calculated theoretical value to confirm the molecular formula.

The following table shows predicted m/z values for various adducts of this compound that could be observed in an HRMS experiment. docbrown.info

Adduct Molecular Formula of Adduct Predicted m/z
[M+H]⁺[C₅H₁₂NO]⁺102.09134
[M+Na]⁺[C₅H₁₁NNaO]⁺124.07328
[M+K]⁺[C₅H₁₁KNO]⁺140.04722
[M+NH₄]⁺[C₅H₁₅N₂O]⁺119.11788

Data sourced from PubChemLite, predicted using computational algorithms. docbrown.info

Computational Chemistry Investigations

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic properties of molecules. scispace.comnih.gov By applying functionals like B3LYP or ωB97XD with a suitable basis set (e.g., 6-311+G(d,p)), researchers can perform geometry optimization to find the most stable conformation of this compound. nih.govmdpi.com This process minimizes the molecule's energy by calculating forces on the atoms and adjusting their positions until a true energy minimum is reached. The output provides precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state geometry.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netresearchgate.net

HOMO: The highest energy orbital containing electrons. It acts as the electron donor in chemical reactions, making it the center of nucleophilicity. For this compound, the HOMO is expected to be primarily localized on the lone pair of electrons of the nitrogen atom. mdpi.com

LUMO: The lowest energy orbital that is empty. It acts as the electron acceptor, defining the molecule's electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Orbital Description Expected Location/Role in Reactivity
HOMO Highest Occupied Molecular OrbitalPrimarily localized on the nitrogen lone pair; acts as a nucleophile/base.
LUMO Lowest Unoccupied Molecular OrbitalLikely an antibonding orbital (σ*); acts as an electrophile.
Energy Gap E(LUMO) - E(HOMO)Determines kinetic stability and chemical reactivity.

An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to map the minimum energy pathway of a chemical reaction, connecting a transition state to its corresponding reactants and products. docbrown.info This method provides a step-by-step visualization of how the geometry of the molecule changes throughout a reaction.

For a molecule like this compound, IRC calculations could be used to study various potential reactions, such as its ring-opening under certain conditions. For instance, studies on the related 2-methyloxetanyl radical have used IRC calculations to verify the transition states and confirm the products of unimolecular decomposition pathways. By starting from an optimized transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions, ensuring that the identified transition state correctly connects the desired reactants and products.

Studies on Ring Strain and Reactivity

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which profoundly influences its reactivity. beilstein-journals.orgnih.gov This strain arises from a combination of angle strain, due to the deviation of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsing interactions of substituents. wikipedia.orglibretexts.orgyoutube.com The total ring strain of the parent oxetane is approximately 25.5 kcal/mol, a value comparable to that of oxirane (27.3 kcal/mol) and significantly higher than that of the five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgnih.govbeilstein-journals.org

The reactivity of oxetanes is often harnessed in organic synthesis, where the strained ring can be opened by various nucleophiles, typically under Lewis acid catalysis. nih.govresearchgate.net This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures. acs.org For example, 2-alkylideneoxetanes are valuable synthetic intermediates due to the high reactivity of the exocyclic double bond, which is enhanced by the ring strain. beilstein-journals.orgnih.gov

Computational studies, often employing density functional theory (DFT), have been instrumental in understanding the thermodynamics and kinetics of oxetane reactions. acs.org These studies help to elucidate reaction mechanisms, such as the consecutive ring expansion of epoxides to oxetanes and subsequently to tetrahydrofurans, by calculating activation barriers and modeling solvent effects. acs.org

Table 1: Comparative Ring Strain of Cyclic Ethers

Cyclic EtherRing SizeRing Strain (kcal/mol)
Oxirane327.3 beilstein-journals.orgnih.govbeilstein-journals.org
Oxetane 4 25.5 beilstein-journals.orgnih.govbeilstein-journals.org
Tetrahydrofuran55.6 beilstein-journals.orgnih.govbeilstein-journals.org

Conformational Analysis of Oxetane Derivatives

Conformational analysis, which is the study of the energetics of different spatial arrangements (conformers), is essential for understanding the stability and reactivity of oxetane derivatives. lumenlearning.comlibretexts.org The spatial orientation of substituents can lead to various through-space interactions, such as steric hindrance, which affect the relative energies of different conformers. libretexts.org For instance, in substituted cyclohexanes, substituents generally prefer an equatorial position to minimize unfavorable axial interactions. lumenlearning.com A similar principle applies to oxetane derivatives, where the preferred conformation will be the one that minimizes steric clashes and other destabilizing interactions.

The introduction of a methyl and an aminomethyl group at the C2 position of the oxetane ring in this compound will dictate its preferred conformation. Computational methods are frequently employed to model the potential energy surface of such molecules and identify the lowest energy (most stable) conformers. lumenlearning.com These studies can provide insights into the dihedral angles and the relative positioning of the substituents, which in turn can influence the molecule's interaction with biological targets or its participation in chemical reactions. The conformational preferences of spiro-oxazolines, for example, have been studied to understand the influence of substituents on their equilibria. rsc.org

Computational Prediction of Stereochemical Outcomes

Computational chemistry has become an indispensable tool for predicting the stereochemical outcome of chemical reactions, including those involving chiral oxetane derivatives. acs.org By modeling the transition states of a reaction, chemists can determine which stereoisomeric product is likely to form preferentially. acs.org This is particularly important in the synthesis of enantiomerically pure compounds, which is a common requirement in medicinal chemistry. acs.org

For reactions involving chiral catalysts, such as the phosphoric acid-catalyzed reactions of imines, computational models can be developed to rationalize and predict the observed enantioselectivity. acs.org These models often consider the steric and electronic interactions between the substrate, the catalyst, and the nucleophile in the transition state. acs.org A quadrant diagram, for example, can be used to visualize the sterically hindered and accessible regions of a chiral catalyst, thereby predicting how a substrate will bind and react. acs.org

In the context of this compound, if this compound were to be synthesized via a stereoselective route or used as a chiral building block, computational methods could be employed to predict the stereochemistry of the products. For instance, in a ring-opening reaction of a chiral oxetane, computational analysis could predict whether the reaction proceeds with retention or inversion of configuration at the stereocenter. Similarly, in a Paternò-Büchi reaction to form an oxetane, computational studies can help to understand and predict the diastereoselectivity of the cycloaddition. nih.gov

Solvation Effects in Computational Modeling

The solvent in which a reaction is carried out can have a significant impact on its rate, selectivity, and even the position of chemical equilibria. ucsb.edu Therefore, accurately accounting for solvation effects is crucial for obtaining meaningful results from computational models. ucsb.eduresearchgate.net There are two main approaches to modeling solvation: explicit and implicit solvent models. ucsb.edu

In the explicit solvent model , individual solvent molecules are included in the calculation, surrounding the solute molecule. ucsb.edu This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but it is computationally expensive due to the large number of atoms involved. ucsb.edu

The implicit solvent model , also known as a continuum model, treats the solvent as a continuous medium with a defined dielectric constant. acs.org The solute is placed in a cavity within this medium, and the model calculates the electrostatic interactions between the solute and the polarized solvent. acs.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. acs.org While less computationally demanding, implicit models may not fully capture specific, short-range interactions. ucsb.edu

For reactions involving charged or polar species, such as the ring-opening of an oxetane catalyzed by a Lewis acid, solvation effects are particularly important. acs.orgresearchgate.net The solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy of the reaction. ucsb.edu Computational studies on the ring expansion of epoxides to oxetanes have utilized the PCM model to account for the influence of the solvent on the reaction barriers. acs.org The choice of solvent can also influence the conformational equilibrium of a molecule, and computational models can be used to predict these shifts. ucsb.edu

Applications of 2 Methyloxetan 2 Yl Methanamine in Academic Research

Utilization as a Building Block in Complex Molecule Synthesis

The (2-Methyloxetan-2-yl)methanamine moiety, and oxetanes in general, are increasingly utilized as foundational components in the construction of more elaborate molecular architectures. digitellinc.comthieme-connect.comenamine.netrsc.org The inherent ring strain of the oxetane (B1205548), a four-membered cyclic ether, renders it a reactive yet stable intermediate for further chemical transformations. acs.orgnih.gov This reactivity, coupled with the defined three-dimensional arrangement of its substituents, allows for the creation of novel chemical entities with diverse functionalities.

Academic research has demonstrated the utility of oxetane-containing building blocks in accessing new chemical space, moving away from traditional, often flat, aromatic structures towards more complex, sp³-rich molecules. rsc.orgnih.gov The synthesis of diversely functionalized oxetanes has been a focus of methods development, enabling their incorporation into a wide array of molecular scaffolds. thieme-connect.comrsc.orgresearchgate.net The commercial availability of building blocks like this compound and its derivatives has further facilitated their adoption in synthetic chemistry programs. enamine.net

Role in Medicinal Chemistry Research Programs

In the realm of medicinal chemistry, the this compound scaffold is a prime example of a "privileged structure," a molecular framework that can serve as a basis for designing new, biologically active compounds. Its incorporation into drug candidates is a strategic decision aimed at optimizing various molecular properties crucial for therapeutic success.

Design of Novel Scaffolds for Biological Targets

The rigid and three-dimensional nature of the oxetane ring is a key feature exploited in the design of novel molecular scaffolds. nih.govnih.gov This defined spatial arrangement of atoms allows for the precise positioning of functional groups to interact with biological targets such as enzymes and receptors. By replacing more conventional, flexible, or planar moieties with the this compound unit, medicinal chemists can create new scaffolds with potentially improved potency, selectivity, and pharmacokinetic profiles. acs.org

The introduction of the oxetane motif can lead to the exploration of previously inaccessible regions of biologically relevant chemical space. nih.gov This is particularly valuable in the development of inhibitors for challenging targets where specific three-dimensional interactions are paramount for activity.

Isosteric Replacements in Drug Design (e.g., for Carbonyl, Gem-Dimethyl, Morpholine (B109124) Groups)

One of the most powerful applications of the this compound moiety is as a bioisostere, a chemical group that can replace another with similar physical or chemical properties, leading to an improved biological profile. The oxetane ring has been successfully employed as an isosteric replacement for several common functional groups in drug molecules. enamine.netacs.orgnih.govnih.gov

Carbonyl Group Replacement: The oxetane ring shares a similar dipole moment and hydrogen-bond accepting capability with a carbonyl group. acs.orgnih.gov Replacing a metabolically labile carbonyl with a more stable oxetane can enhance the metabolic stability of a drug candidate. enamine.net

Gem-Dimethyl Group Replacement: The gem-dimethyl group is often incorporated into molecules to block metabolic oxidation. However, this can increase lipophilicity. The oxetane ring can serve as a less lipophilic and more metabolically stable replacement for the gem-dimethyl group, while occupying a similar volume. enamine.netacs.orgnih.gov

Morpholine Group Replacement: The oxetane moiety is also considered a metabolically robust analogue of the morpholine group, another common heterocycle in drug discovery. enamine.net

The strategic use of this compound and related oxetanes as isosteric replacements is a testament to their ability to fine-tune molecular properties without drastically altering the core structure required for biological activity.

Modulation of Physicochemical Properties (Excluding Dosage/Administration)

The introduction of the this compound unit can have a profound and predictable impact on the physicochemical properties of a molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

A study by Carreira and coworkers quantified this effect, demonstrating a significant drop in the pKa of an amine upon introduction of an adjacent oxetane ring.

Table 1: Influence of Oxetane Ring on Amine Basicity

Compound StructurepKa of the Amine
Cyclohexylmethylamine10.6
(Oxetan-2-yl)methanamine8.8

Data sourced from studies on the effect of the oxetane motif on amine basicity.

A significant challenge in drug discovery is achieving adequate aqueous solubility for oral absorption and intravenous formulation. The inherent polarity of the oxetane ring makes it a valuable tool for enhancing the solubility of drug candidates. digitellinc.comenamine.netacs.orgnih.govnih.govacs.orgsolubilityofthings.com

Replacing a lipophilic group, such as a gem-dimethyl group, with an oxetane can lead to a marked improvement in aqueous solubility. enamine.netacs.org Several studies have reported the successful use of oxetane-containing building blocks to increase the solubility of lead compounds in drug discovery programs. nih.gov For instance, the replacement of a methyl group with an oxetane unit in a series of MMP-13 inhibitors resulted in significantly improved aqueous solubility while maintaining potent inhibitory activity. nih.gov

Table 2: Impact of Oxetane Introduction on Aqueous Solubility

Parent CompoundOxetane-Containing AnalogueImprovement in Aqueous Solubility
Compound with methyl groupCompound with oxetane unitSignificantly Improved
Pyrazolopyrimidinone derivativeOxetane-containing pyrazolopyrimidinoneImproved

This table provides a qualitative summary based on findings from multiple research articles. nih.gov

Impact on Metabolic Stability and Clearance

The incorporation of the this compound moiety and other substituted oxetanes into drug candidates can significantly influence their metabolic stability and clearance profiles. Metabolic stability is a critical parameter in drug discovery, referring to a compound's susceptibility to biotransformation, which in turn affects its half-life and bioavailability. srce.hr

In vitro assays using liver microsomes from various species (human, rat, mouse, etc.) are standard methods for evaluating metabolic stability. youtube.com These assays determine a molecule's intrinsic clearance (CLint), which is a measure of the maximum metabolic activity of the liver towards a compound. srce.hr A lower intrinsic clearance generally translates to a longer half-life in the body.

The introduction of an oxetane ring, such as in this compound, can enhance metabolic stability by blocking or altering sites of metabolism on a molecule. nih.gov For instance, replacing a metabolically labile group with the more stable oxetane ring can prevent rapid breakdown by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov The substitution pattern on the oxetane ring itself is also crucial, with studies showing that 3,3-disubstituted oxetanes tend to be the most metabolically stable. acs.org This increased stability can lead to improved pharmacokinetic properties, allowing for less frequent dosing of a potential drug. nih.gov

ParameterDescriptionRelevance in Drug Discovery
Metabolic Stability A measure of a compound's resistance to being broken down by metabolic processes in the body.Higher metabolic stability often leads to a longer duration of action and improved bioavailability.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug, independent of blood flow.A key indicator of metabolic stability; lower CLint values are generally desirable.
Half-life (t1/2) The time it takes for the concentration of a drug in the body to be reduced by half.A longer half-life can allow for less frequent administration of a medication.
Contribution to Three-Dimensionality of Molecules

The incorporation of this compound and other oxetane derivatives significantly enhances the three-dimensional (3D) character of molecules. acs.org In medicinal chemistry, moving away from flat, two-dimensional structures is a key strategy for improving drug-like properties. Increased three-dimensionality can lead to better target engagement, improved selectivity, and enhanced physicochemical properties.

The oxetane ring, being a strained four-membered heterocycle, introduces a distinct puckered conformation into a molecule. mdpi.comresearchgate.net This is in contrast to more flexible acyclic linkers or flat aromatic rings. The defined geometry of the oxetane can orient substituents in specific spatial arrangements, which can be crucial for optimal interaction with a biological target. nih.gov This "conformational locking" effect can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency. nih.gov

Applications in Drug Discovery Campaigns (General Strategies and Challenges)

The use of this compound and other oxetane-containing building blocks has become a valuable strategy in modern drug discovery campaigns. acs.org The primary motivation for incorporating these motifs is often to address specific liabilities of lead compounds, such as poor solubility, high metabolic clearance, or undesirable basicity of amine groups. nih.govacs.org

A common strategy involves using amino-oxetanes as bioisosteres for other functional groups. For example, they can act as surrogates for gem-dimethyl groups or carbonyl groups, offering similar spatial arrangements but with altered electronic properties and improved metabolic stability. nih.gov The oxetane's ability to act as a hydrogen bond acceptor can also be advantageous for target binding. mdpi.comresearchgate.net

Despite their utility, there are challenges associated with the use of oxetanes. The synthesis of complex or highly substituted oxetanes can be non-trivial. However, the increasing commercial availability of a variety of oxetane building blocks, including this compound, has facilitated their broader application. acs.org

Examples in Clinical and Preclinical Candidates

The successful application of oxetane-containing moieties is evident in a number of clinical and preclinical drug candidates. For instance, the oxetane ring has been incorporated into molecules targeting a range of diseases, including cancer and inflammatory conditions.

One notable example is in the development of Janus kinase (JAK) inhibitors. In the optimization of a series of JAK1 inhibitors, medicinal chemists have utilized oxetane-containing fragments to improve the pharmacokinetic properties of their lead compounds. nih.gov The introduction of an oxetane can modulate properties like solubility and metabolic stability, which are critical for developing a viable drug candidate.

Another area where oxetanes have proven beneficial is in the development of mTOR inhibitors for cancer therapy. In some cases, the replacement of a metabolically susceptible group with an oxetane has led to compounds with reduced time-dependent inhibition of cytochrome P450 enzymes and lower plasma clearance, thereby improving their drug-like properties. nih.gov

Strategies for Enhancing Target Potency and Selectivity

The rigid and defined three-dimensional structure of the oxetane ring in this compound can be leveraged to enhance the potency and selectivity of a drug candidate. By precisely positioning key binding groups, the oxetane can ensure optimal interactions with the target protein while avoiding interactions with off-target proteins. nih.gov

The introduction of an oxetane can also influence the electronics of a molecule. The electron-withdrawing nature of the oxetane oxygen can modulate the pKa of nearby amine groups, which can be critical for optimizing binding to a target or for improving cell permeability. acs.org By fine-tuning the basicity of an amine, researchers can enhance its interaction with a specific residue in the target's binding pocket, leading to increased potency and selectivity. This strategy is particularly relevant for amino-oxetanes, where the oxetane motif can attenuate the basicity of the amine. acs.org

Chemical Space Exploration with Oxetane-Containing Amines

The use of this compound and other oxetane-containing amines allows for the exploration of novel chemical space in drug discovery. mdpi.comresearchgate.netnih.gov Chemical space refers to the vast number of possible molecules that could potentially be synthesized. By incorporating unique and structurally diverse building blocks like oxetanes, chemists can access areas of chemical space that are underexplored, increasing the probability of finding novel bioactive compounds. researchgate.netnih.gov

The compact and sp³-rich nature of oxetanes makes them attractive for creating molecules with improved drug-like properties. nih.gov The ability of the oxetane to act as a non-classical isostere for other functional groups, such as carbonyls, provides a powerful tool for modifying molecular properties while maintaining key binding interactions. mdpi.comresearchgate.net This allows for the generation of compound libraries with greater structural diversity and a higher likelihood of identifying hits in high-throughput screening campaigns.

Potential in Materials Science Research (e.g., Polymer Chemistry)

While the primary focus of research involving this compound has been in medicinal chemistry, its structural features suggest potential applications in materials science, particularly in polymer chemistry. The amine functionality provides a reactive handle for incorporation into polymer backbones or as a pendant group.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of new and improved methods for synthesizing oxetane (B1205548) derivatives is a primary focus of ongoing research. While traditional methods like the Williamson etherification are common, they can be limited by the stability of intermediates. semanticscholar.org Current research is geared towards creating more efficient and environmentally friendly synthetic pathways.

Key areas of development include:

Domino Reactions: The use of domino reactions, where multiple bond-forming events occur in a single synthetic operation, offers a powerful strategy for rapidly building molecular complexity. For instance, a domino synthesis of bicyclic anhydrofuranoses involving an oxetane intermediate has been developed using a binary Al/TBAB catalyst. beilstein-journals.org

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods is crucial for accessing enantiomerically pure oxetane derivatives, which is of high importance in medicinal chemistry. Chiral phosphoric acids have shown promise in the catalytic asymmetric synthesis of small and medium-sized rings, including oxetanes. beilstein-journals.org

Flow Chemistry: Continuous flow technologies are being explored to improve the safety, efficiency, and scalability of oxetane synthesis. Flow chemistry can enable precise control over reaction parameters, leading to higher yields and purity. researchgate.net

Green Chemistry Approaches: A significant emphasis is placed on developing synthetic routes that align with the principles of green chemistry. This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient processes. mdpi.commdpi.com For example, the use of bentonite (B74815) clay as a reusable catalyst in the synthesis of quinoxalines showcases a green chemistry approach that could be adapted for oxetane synthesis. mdpi.com

These advancements aim to make oxetane-containing building blocks, including (2-Methyloxetan-2-yl)methanamine, more readily accessible for applications in drug discovery and materials science.

Exploration of New Reactivity Modes for Oxetane-Containing Amines

The strained four-membered ring of oxetanes imparts unique reactivity that can be harnessed for novel chemical transformations. researchgate.net While the ring-opening of oxetanes is a well-known process, researchers are exploring new ways to utilize the reactivity of the oxetane motif, particularly in the context of attached amine functionalities.

Future research in this area will likely focus on:

Ring-Opening Reactions: Investigating new reagents and conditions for the selective ring-opening of oxetanes to generate diverse functional groups. This includes enantioselective ring-opening reactions, which can provide access to chiral building blocks. researchgate.net

Cycloaddition Reactions: Exploring the participation of the oxetane ring in cycloaddition reactions to construct more complex polycyclic systems.

Radical Reactions: Investigating the behavior of oxetane-containing amines under radical conditions to forge new carbon-carbon and carbon-heteroatom bonds. A metal hydride atom transfer/radical polar crossover (MHAT/RPC) method has been developed for the cycloisomerization of homoallylic alcohols to form oxetane rings, indicating the potential for radical-based strategies. beilstein-journals.org

Photochemical Reactions: The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, has been used to synthesize highly substituted oxetanes and could be further explored for creating novel oxetane-containing amines. semanticscholar.orgacs.org

By uncovering new reactivity modes, chemists can expand the synthetic utility of this compound and its derivatives, enabling the creation of novel molecular architectures.

Advanced Computational Modeling for Predictive Design and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of oxetane-containing molecules, computational modeling can provide valuable insights into their structure, properties, and reactivity.

Future applications of computational modeling in this field include:

Predictive Design: Using computational methods to predict the physicochemical properties of novel oxetane derivatives, such as solubility, lipophilicity, and metabolic stability. This can help prioritize the synthesis of compounds with desirable drug-like properties.

Mechanism Elucidation: Employing quantum mechanical calculations to elucidate the mechanisms of reactions involving oxetanes. This can aid in the optimization of reaction conditions and the development of new synthetic methods. DFT calculations have been used to understand the mechanism of domino reactions that form oxetane rings. beilstein-journals.org

Conformational Analysis: Modeling the conformational preferences of molecules containing the oxetane ring. The puckering of the oxetane ring, which is influenced by substituents, can have a significant impact on a molecule's biological activity. acs.orgmdpi.com

The synergy between experimental and computational approaches will be crucial for accelerating the discovery and development of new oxetane-based compounds.

Expansion of Chemical Space through Diverse Substitution Patterns

Expanding the diversity of substituents on the oxetane ring is essential for exploring new areas of chemical space and for fine-tuning the properties of oxetane-containing molecules. semanticscholar.orgacs.orgrsc.org While 3-substituted and 3,3-disubstituted oxetanes have been extensively studied, other substitution patterns remain less explored. semanticscholar.orgnih.gov

Future efforts in this area will focus on:

Synthesis of 2-Substituted and 2,2-Disubstituted Oxetanes: Developing robust synthetic methods to access oxetanes with substituents at the 2-position, which are currently less common. semanticscholar.org Rhodium-catalyzed O-H insertion and C-C bond-forming cyclization have been used to create diversely functionalized 2,2-disubstituted oxetanes. semanticscholar.orgrsc.org

Introduction of Diverse Functional Groups: Incorporating a wide range of functional groups onto the oxetane ring, including esters, amides, nitriles, and sulfones, to create novel building blocks for drug discovery. semanticscholar.orgrsc.org

Spirocyclic Oxetanes: Synthesizing spirocyclic systems containing an oxetane ring, which can introduce unique three-dimensional scaffolds for medicinal chemistry. beilstein-journals.orgresearchgate.netchemrxiv.org

The ability to generate a wide array of diversely substituted oxetanes will provide medicinal chemists with a rich toolkit for designing next-generation therapeutics. nih.gov

Addressing Stability Challenges under Diverse Reaction Conditions

A significant challenge in working with oxetanes is their potential instability under certain reaction conditions. The ring strain that makes them synthetically useful also makes them susceptible to ring-opening, particularly in the presence of strong acids or nucleophiles. chemrxiv.org

Future research must address these stability challenges to broaden the applicability of oxetane-containing building blocks. Key considerations include:

Reaction Condition Optimization: Carefully screening and optimizing reaction conditions to be compatible with the oxetane ring. This may involve the use of milder reagents, lower reaction temperatures, and shorter reaction times. For example, amide reduction using AlH3 at low temperatures was successful where other reducing agents led to decomposition. chemrxiv.org

Protecting Group Strategies: Developing and employing protecting group strategies to temporarily mask the oxetane ring during harsh reaction steps.

Understanding Substituent Effects: Investigating how different substitution patterns on the oxetane ring influence its stability. For instance, oxetanes with electron-donating groups at the C2 position are thought to be particularly unstable. nih.gov

By systematically studying the stability of oxetanes and developing strategies to mitigate their decomposition, chemists can more confidently incorporate this valuable motif into complex molecules.

Q & A

Q. What are the optimal synthetic routes for (2-Methyloxetan-2-yl)methanamine, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis of this compound can be achieved via reductive amination of 2-methyloxetane-2-carbaldehyde using ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane. To optimize yield (>75%), solvent-free conditions or microwave-assisted synthesis (100–120°C, 30–60 min) reduce side reactions . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Critical parameters include pH control (6.5–7.5) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a triplet for the oxetane CH₂ (δ 4.2–4.5 ppm), a singlet for the methyl group on the oxetane (δ 1.3 ppm), and a broad singlet for the NH₂ group (δ 1.8–2.2 ppm) .
  • IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peak at m/z 115 (C₆H₁₃NO⁺) and fragmentation patterns (e.g., loss of NH₂, m/z 98) validate the structure .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., GPCR) on a sensor chip and measure binding affinity (KD) in real-time using varying compound concentrations (1 nM–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution. A stoichiometry (n) <1 suggests allosteric binding .
  • Molecular Dynamics Simulations : Use software like GROMACS to model ligand-protein interactions, focusing on hydrogen bonding with residues (e.g., Asp113 in β₂-adrenergic receptors) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Validate conflicting cytotoxicity data (e.g., IC₅₀ in MTT vs. ATP assays) using multiple cell lines (HEK293, HepG2) and controls (e.g., staurosporine) .
  • Meta-Analysis : Pool data from studies with standardized protocols (e.g., fixed incubation time: 48 hr) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Structural Analog Comparison : Compare SAR tables for derivatives (e.g., substituent effects on oxetane vs. cyclopentyl groups) to isolate bioactivity trends .

Q. How can reaction conditions be optimized for this compound synthesis using Design of Experiments (DOE)?

  • Methodological Answer :
  • DOE Parameters : Test variables like temperature (80–140°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF) in a 3-factor Box-Behnken design .
  • Response Surface Methodology (RSM) : Model yield (%) and purity (%) as responses. For example, a quadratic model may reveal optimal conditions: 110°C, 12 mol% catalyst, and THF solvent (predicted yield: 82%) .
  • Validation : Confirm predictions with triplicate runs and characterize products via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.